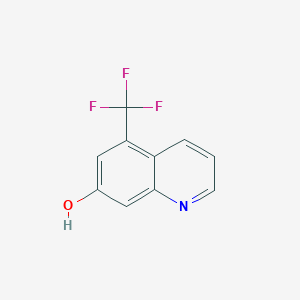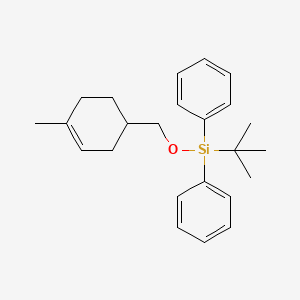
Tert-butyl((4-methylcyclohex-3-en-1-yl)methoxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a tert-butyl group, a methylcyclohexene ring, and a diphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl chloride with diphenylsilane in the presence of a base to form tert-butyl-diphenylsilane. This intermediate is then reacted with 4-methylcyclohex-3-en-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum complexes .
Industrial Production Methods
Industrial production of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or platinum complexes. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce saturated hydrocarbons or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Wissenschaftliche Forschungsanwendungen
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to participate in binding interactions, catalytic processes, and chemical transformations. The specific pathways depend on the context of its application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl-diphenylsilane: Lacks the methylcyclohexene moiety, making it less complex.
4-methylcyclohex-3-en-1-ol: Contains the cyclohexene ring but lacks the silane and tert-butyl groups.
Diphenylsilane: A simpler silane compound without the tert-butyl and cyclohexene groups.
Uniqueness
Tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C24H32OSi |
|---|---|
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
tert-butyl-[(4-methylcyclohex-3-en-1-yl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C24H32OSi/c1-20-15-17-21(18-16-20)19-25-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-15,21H,16-19H2,1-4H3 |
InChI-Schlüssel |
ZFFCADWPYIZJOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)

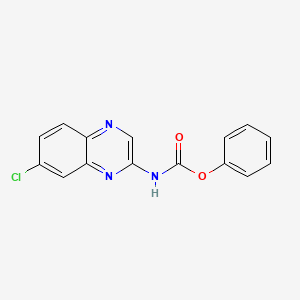
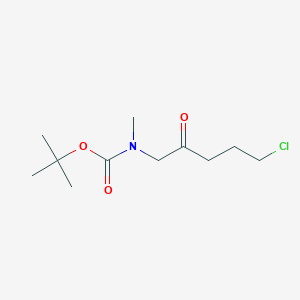
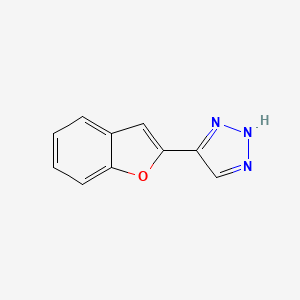

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
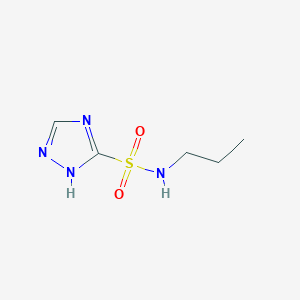
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
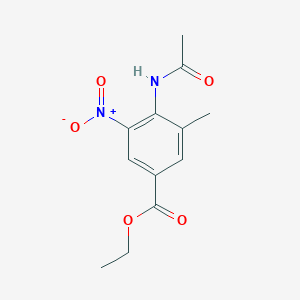
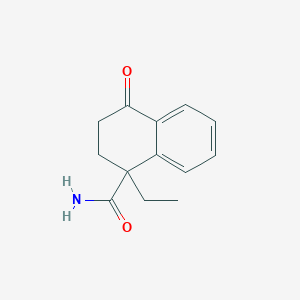
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
